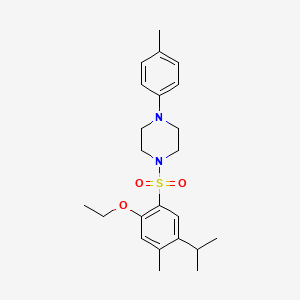
1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown potential in treating B-cell malignancies.
Mécanisme D'action
1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine selectively binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling pathways. BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of malignant B-cells. Inhibition of BTK by this compound leads to decreased activation of downstream signaling pathways, such as PI3K-AKT and NF-κB, resulting in decreased proliferation and survival of malignant B-cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK activity, with no significant inhibition of other kinases. This selectivity reduces the risk of off-target effects and toxicity. This compound has also demonstrated good pharmacokinetic properties, with high oral bioavailability and a long half-life. In preclinical studies, this compound has shown efficacy in reducing tumor growth and improving survival in mouse models of CLL and NHL.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. This compound also has good pharmacokinetic properties, making it suitable for oral administration in preclinical studies. However, one limitation of this compound is its relatively low yield in the synthesis process, which may limit its availability for large-scale studies.
Orientations Futures
There are several future directions for the development of 1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine. One potential direction is the combination of this compound with other targeted therapies, such as venetoclax or ibrutinib, to enhance its efficacy in treating B-cell malignancies. Another direction is the investigation of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia or mantle cell lymphoma. Additionally, the development of this compound analogs with improved pharmacokinetic properties and higher yield in the synthesis process may also be explored.
Méthodes De Synthèse
The synthesis of 1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine involves several steps, starting with the reaction of 2-ethoxy-4-methyl-5-(trifluoromethyl)aniline with 2-bromo-1-(propan-2-yl)benzene to form 1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)-2-bromoethane. The intermediate is then reacted with 4-(4-methylphenyl)piperazine-1-sulfonyl chloride to form this compound. The overall yield of the synthesis is 25%.
Applications De Recherche Scientifique
1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. In vivo studies have also demonstrated the efficacy of this compound in reducing tumor growth and improving survival in mouse models of CLL and NHL.
Propriétés
IUPAC Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-6-28-22-15-19(5)21(17(2)3)16-23(22)29(26,27)25-13-11-24(12-14-25)20-9-7-18(4)8-10-20/h7-10,15-17H,6,11-14H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFAHZGRSGMROM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

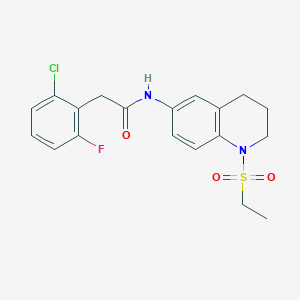
![N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(propan-2-yl)piperazine-1,4-dicarboxamide](/img/structure/B2381735.png)
![3-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2381738.png)
![3-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]cyclobutane-1-carboxylic acid](/img/structure/B2381739.png)
![2,4,6-Trimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2381740.png)
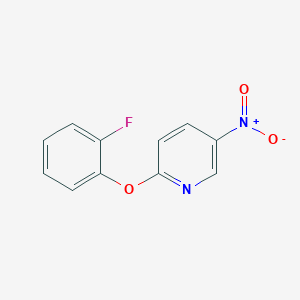
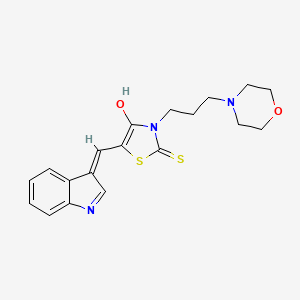
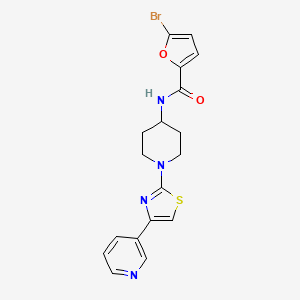
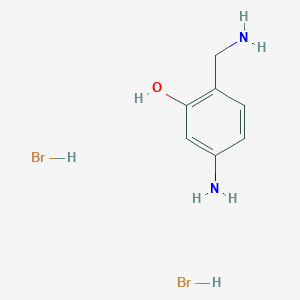

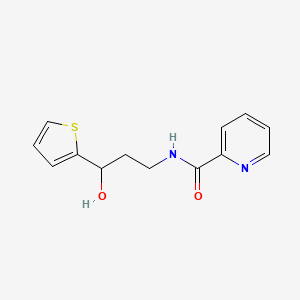
![6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2381751.png)

